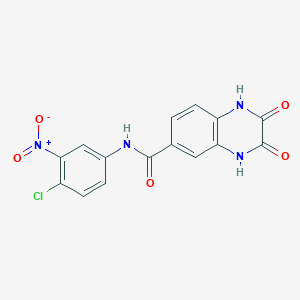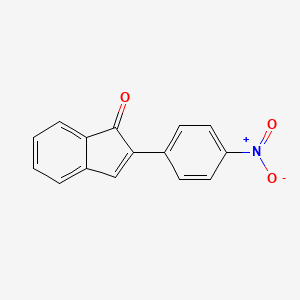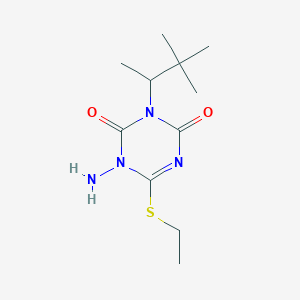
1-Amino-3-(3,3-dimethylbutan-2-yl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-(3,3-dimethylbutan-2-yl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various fields of scientific research. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1-Amino-3-(3,3-dimethylbutan-2-yl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione involves several synthetic routes. One common method includes the mechanical processing of triglyceride or condensation polymer-containing matter in the presence of a nucleophile . This process is typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This method allows for the precise quantification and purification of the compound, ensuring its suitability for various applications.
化学反应分析
Types of Reactions
1-Amino-3-(3,3-dimethylbutan-2-yl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated derivatives.
科学研究应用
1-Amino-3-(3,3-dimethylbutan-2-yl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the production of various industrial products, including polymers and specialty chemicals.
作用机制
The mechanism of action of 1-Amino-3-(3,3-dimethylbutan-2-yl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
相似化合物的比较
1-Amino-3-(3,3-dimethylbutan-2-yl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or reactivity. For example, compounds such as aspirin (CID 2244) and salicylsalicylic acid (CID 5161) share structural similarities with this compound but differ in their specific chemical properties and applications .
属性
IUPAC Name |
1-amino-3-(3,3-dimethylbutan-2-yl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-6-18-9-13-8(16)14(10(17)15(9)12)7(2)11(3,4)5/h7H,6,12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQQGNAVAKCKOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=O)N(C(=O)N1N)C(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC(=O)N(C(=O)N1N)C(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
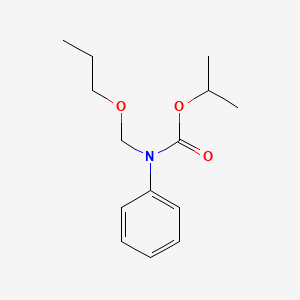
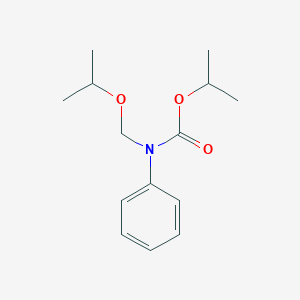
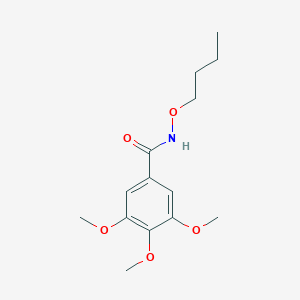
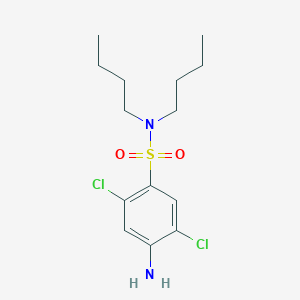
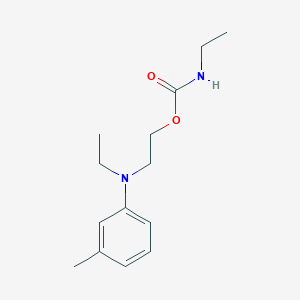
![3-(2-Bicyclo[2.2.1]heptanylmethyl)-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione](/img/structure/B8041431.png)
![N-cyclohexyl-N-[(4,6-diamino-1,3,5-triazin-2-yl)methyl]-2-methylprop-2-enamide](/img/structure/B8041439.png)
![2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione](/img/structure/B8041441.png)
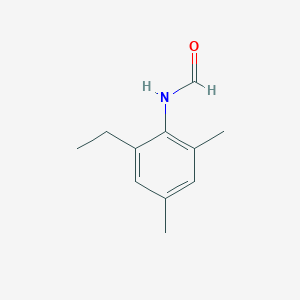
![2-[2-[3-(2-Hydroxyethylsulfanyl)-4-methylcyclohexyl]propylsulfanyl]ethanol](/img/structure/B8041450.png)
![2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B8041469.png)
![12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one](/img/structure/B8041486.png)
